

2,4,6-Trifluorophenyl isothiocyanate molecular weight and formula

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Compound of Interest

Compound Name: 2,4,6-Trifluorophenyl isothiocyanate

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An In-Depth Technical Guide to **2,4,6-Trifluorophenyl Isothiocyanate**: Properties, Synthesis, and Applications for Advanced Research

Introduction

2,4,6-Trifluorophenyl isothiocyanate is a specialized chemical reagent characterized by a highly reactive isothiocyanate group (-N=C=S) attached to a trifluorinated benzene ring. This unique combination of a potent electrophilic functional group and an electron-deficient aromatic system imparts distinct reactivity profiles, making it a valuable tool for researchers in proteomics, bioconjugation, and drug discovery. The trifluorophenyl moiety enhances the reactivity of the isothiocyanate group and can serve as a useful spectroscopic tag for analytical purposes.

This guide provides a comprehensive overview of **2,4,6-Trifluorophenyl isothiocyanate**, delving into its fundamental physicochemical properties, common synthetic strategies, and key applications. It is designed for scientists and drug development professionals, offering not just protocols but also the underlying chemical principles to empower rational experimental design and troubleshooting.

Section 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **2,4,6-Trifluorophenyl isothiocyanate**'s characteristics are dominated by its

functional groups, which dictate its stability, solubility, and reactivity.

Structural and Quantitative Data

The key quantitative data for **2,4,6-Trifluorophenyl isothiocyanate** are summarized in the table below. These values are critical for accurate experimental planning, from calculating molar equivalents to predicting behavior under various physical conditions.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₂ F ₃ NS	[1][2][3][4]
Molecular Weight	189.16 g/mol	[2][3][4][5]
CAS Number	206761-91-3	[1][2]
Appearance	Pale Yellow Liquid	[3]
Boiling Point	112 °C at 35 mmHg	[4][5]
Density	1.40 g/cm ³	[4]
Purity	Typically ≥97-99%	[3][6]
Synonym	2-Isothiocyanato-1,3,5-trifluorobenzene	[3]

Chemical Structure and Reactivity Insights

The structure of **2,4,6-Trifluorophenyl isothiocyanate** is central to its function. The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site of reaction. This electrophilicity is significantly enhanced by the three fluorine atoms on the phenyl ring, which are powerful electron-withdrawing groups. This electronic effect pulls electron density away from the isothiocyanate carbon, making it more susceptible to nucleophilic attack by primary and secondary amines, a cornerstone of its application in proteomics and bioconjugation.

Caption: Chemical structure of **2,4,6-Trifluorophenyl isothiocyanate**.

Section 2: Synthesis and Mechanistic Insights

While researchers typically procure **2,4,6-Trifluorophenyl isothiocyanate** from commercial suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. The preparation of aryl isothiocyanates generally begins with the corresponding primary amine, in this case, 2,4,6-trifluoroaniline.^[7]

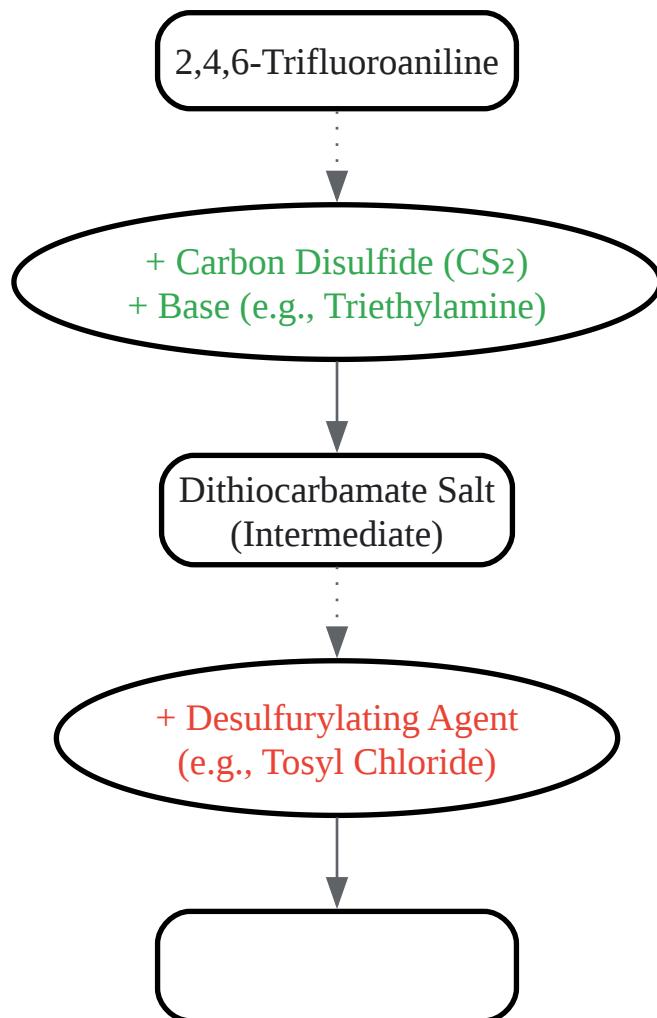
A prevalent and robust method involves the in-situ generation and subsequent decomposition of a dithiocarbamate salt.^[8]

General Synthetic Workflow

- **Dithiocarbamate Salt Formation:** 2,4,6-Trifluoroaniline is reacted with carbon disulfide (CS_2) in the presence of a base, such as triethylamine (TEA) or an inorganic base. The amine's nucleophilic nitrogen attacks the electrophilic carbon of CS_2 , forming a dithiocarbamic acid intermediate, which is deprotonated by the base to yield the stable dithiocarbamate salt.
- **Desulfurization/Decomposition:** The dithiocarbamate salt is then treated with a desulfurylating agent to induce the elimination of a sulfur equivalent and form the isothiocyanate. Common reagents for this step include tosyl chloride, phosgene equivalents (like triphosgene), or metal salts (e.g., lead nitrate).^{[8][9]} The choice of reagent is critical; milder reagents like tosyl chloride are often preferred for laboratory-scale synthesis to avoid the hazards associated with phosgene or heavy metals.^[8]

Causality Behind Experimental Choices:

- **Base Selection:** A base is required to neutralize the dithiocarbamic acid formed, driving the equilibrium towards the salt product. Triethylamine is often used as it is organic-soluble and can be easily removed during workup.
- **Anhydrous Conditions:** While the initial salt formation can sometimes be performed in aqueous systems, the desulfurization step often requires anhydrous conditions.^[10] This is because water can react with the desulfurylating agents or the isothiocyanate product itself, leading to the formation of undesired urea byproducts.



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Caption: General workflow for the synthesis of aryl isothiocyanates.

Section 3: Core Applications in Life Sciences

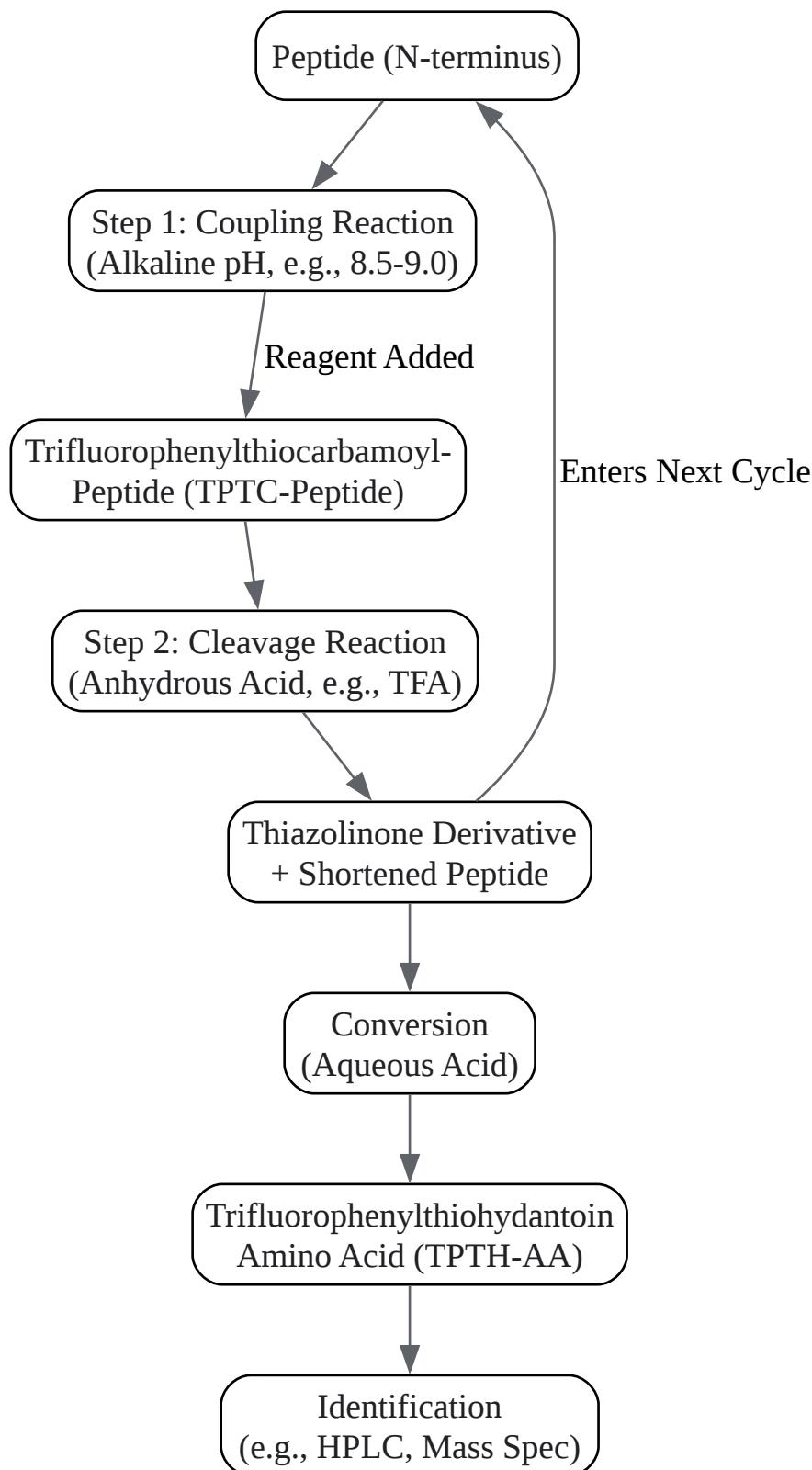
The primary utility of **2,4,6-Trifluorophenyl isothiocyanate** stems from its role as a labeling and degradation agent in proteomics, specifically for N-terminal peptide sequencing.[2]

Application Profile: N-terminal Peptide Sequencing (Edman Degradation)

The Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide or protein. It involves the sequential cleavage and identification of the N-terminal

amino acid. Phenyl isothiocyanate (PTC) is the classic reagent, but fluorinated analogs like **2,4,6-Trifluorophenyl isothiocyanate** offer potential advantages in detection and reactivity.

The process is a two-step cycle: a coupling reaction followed by a cleavage reaction.

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Caption: The Edman degradation cycle using a trifluorophenyl isothiocyanate reagent.

Experimental Protocol: N-terminal Sequencing

This protocol describes a self-validating system for the first cycle of an Edman degradation.

1. Coupling Reaction

- Objective: To covalently label the free N-terminal amino group of the peptide.
- Methodology:
 - Dissolve the purified peptide sample (1-10 nmol) in 50 μ L of a coupling buffer (e.g., 125 mM N-ethylmorpholine acetate, pH 8.5).
 - Add a 5% (v/v) solution of **2,4,6-Trifluorophenyl isothiocyanate** in heptane. Add a 20-fold molar excess relative to the peptide.
 - Incubate the biphasic mixture at 50°C for 30 minutes with vigorous vortexing.
 - Lyophilize the sample to remove the solvent and excess reagent.
- Expertise & Causality: The alkaline pH (8.5-9.0) is critical. It deprotonates the N-terminal α -amino group ($pK_a \sim 8.0$), rendering it nucleophilic, while keeping the ϵ -amino groups of lysine residues ($pK_a \sim 10.5$) largely protonated, thus ensuring selectivity for the N-terminus.

2. Cleavage Reaction

- Objective: To cleave the N-terminal amino acid from the peptide chain.
- Methodology:
 - Re-dissolve the dried TPTC-peptide in 20 μ L of anhydrous trifluoroacetic acid (TFA).
 - Incubate at 50°C for 10 minutes.
 - Dry the sample under a stream of nitrogen gas.
- Expertise & Causality: Anhydrous acid is mandatory. The mechanism involves the attack of the thiocarbonyl sulfur on the adjacent peptide bond carbonyl, forming a five-membered

thiazolinone ring. The presence of water would lead to direct hydrolysis of the peptide bond without the formation of the required derivative for identification.

3. Conversion and Identification

- Objective: To convert the unstable thiazolinone derivative into a stable thiohydantoin (TPTH) for analysis.
- Methodology:
 - Add 30 μ L of 1 M HCl or 25% aqueous TFA to the dried sample.
 - Incubate at 65°C for 20 minutes.
 - The resulting TPTH-amino acid is now ready for identification by High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
- Trustworthiness: The system is self-validating. A successful cycle is confirmed by the appearance of a single, identifiable TPTH-amino acid derivative in the chromatogram and the reappearance of the shortened peptide ready for the next cycle.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **2,4,6-Trifluorophenyl isothiocyanate** is a hazardous substance and must be handled with appropriate precautions.[\[11\]](#)[\[12\]](#)

- Hazard Profile:
 - Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[\[11\]](#)[\[12\]](#)
 - Corrosivity: Causes severe skin burns and serious eye damage.[\[11\]](#)[\[12\]](#)
 - Sensitization: May cause respiratory or skin sensitization.
 - Other Hazards: It is a lachrymator, meaning it causes tears.[\[11\]](#)[\[12\]](#)
- Handling Procedures:

- Always handle this reagent inside a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.
- Ensure eyewash stations and safety showers are readily accessible.[11]
- Avoid breathing vapors or mist.

- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.
 - For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

Conclusion

2,4,6-Trifluorophenyl isothiocyanate is more than a mere chemical; it is a precision tool for molecular interrogation. Its enhanced electrophilicity, conferred by the trifluorinated aromatic ring, makes it a highly efficient reagent for applications requiring reaction with primary amines, most notably in the sequential degradation of peptides. A thorough understanding of its properties, the mechanisms of its reactions, and strict adherence to safety protocols are paramount for leveraging its full potential in advancing research in proteomics and beyond.

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